Dianhydrogalactitol - 23261-20-3

Dianhydrogalactitol

Catalog Number: EVT-285461
CAS Number: 23261-20-3
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dianhydrogalactitol (VAL-083) is a bi-functional alkylating agent that exhibits potent antineoplastic activity against a variety of cancer cell lines. [, , , , ] It is a small, water-soluble molecule that readily crosses the blood-brain barrier, accumulating in brain tumor tissue, making it a promising candidate for targeting brain malignancies like glioblastoma (GBM) and medulloblastoma. [, , , , , , ]

Molecular Structure Analysis

Dianhydrogalactitol primarily acts as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA. [, , , , , ] It specifically targets the N7 position of guanine, leading to the formation of interstrand crosslinks. [, , , , , ] The precise reaction mechanism and kinetic parameters are not detailed in the abstracts.

Mechanism of Action
  • N7-Guanine Alkylation: Dianhydrogalactitol forms interstrand crosslinks at the N7 position of guanine in DNA. [, , , , , ] This differs from agents like temozolomide that target the O6 position of guanine. [, ]
  • DNA Double-Strand Breaks: The interstrand crosslinks induced by dianhydrogalactitol disrupt DNA replication, leading to the formation of double-strand breaks (DSBs). [, , , , , , ]
  • Cell Cycle Arrest: The presence of DSBs triggers cell cycle checkpoints, leading to a persistent arrest in the S/G2 phase of the cell cycle. [, , , , , , ]
  • Activation of DNA Repair Pathways: Dianhydrogalactitol treatment activates the homologous recombination (HR) DNA repair pathway. [, , ] This suggests HR as the primary pathway for repairing dianhydrogalactitol-induced DNA lesions.
  • Apoptosis: The persistence of irreparable DSBs and sustained cell cycle arrest ultimately triggers apoptosis (programmed cell death) in cancer cells. [, , , , , , ]
Physical and Chemical Properties Analysis
  • Molecular Weight: 146 []
  • Solubility: Highly water-soluble []
  • Blood-Brain Barrier Permeability: Readily crosses the blood-brain barrier [, , , , , , ]
Applications
  • Overcoming MGMT-Mediated Chemoresistance: Dianhydrogalactitol retains activity against cancer cells expressing the DNA repair enzyme O6-methylguanine DNA methyltransferase (MGMT), overcoming the resistance often observed with temozolomide and nitrosoureas. [, , , , , , , , ]
  • Targeting Tumors with Impaired Homologous Recombination: Dianhydrogalactitol exhibits increased potency in cancer cells with deficiencies in the HR DNA repair pathway, making it a potential treatment option for tumors with HR defects. [, ]
  • Combination Therapy with Other Anticancer Agents: Dianhydrogalactitol shows synergistic activity with other DNA-targeting agents, including topoisomerase inhibitors (etoposide, camptothecin) and PARP inhibitors (olaparib, veliparib, talazoparib). [, , , , ] This synergy suggests potential for developing more effective combination treatment strategies.
  • Radiosensitization: Dianhydrogalactitol acts as a radiosensitizer, enhancing the cytotoxic effects of radiation therapy. [, , , , , ] This indicates potential for combining dianhydrogalactitol with radiation to improve treatment outcomes.
  • Targeting Cancer Stem Cells: Dianhydrogalactitol demonstrates activity against cancer stem cells (CSCs), which are often resistant to conventional therapies and contribute to tumor recurrence. [, , , , , ]

Real-world Examples:

  • Clinical Trials for GBM: Dianhydrogalactitol is currently being investigated in various clinical trials for the treatment of GBM, including both newly diagnosed and recurrent disease. [, , , , , , , , , , , , , ]
  • Treatment of Other Cancers: Historical clinical trials have shown the efficacy of dianhydrogalactitol in other cancer types, including lung cancer, leukemia, cervical cancer, and ovarian cancer. [, ]
  • Expanded Access Program for Recurrent GBM: An expanded access program has provided dianhydrogalactitol to patients with recurrent GBM who were not eligible for clinical trials, demonstrating potential benefits in this challenging patient population. []
Future Directions
  • Investigating the Role of Glucose Transporters in Brain Penetration: While initial studies did not support the involvement of SGLT1 or SGLT2 in dianhydrogalactitol's brain uptake, further research into other glucose transporters, such as GLUT1, is warranted. []
  • Expanding Clinical Applications: Exploring the use of dianhydrogalactitol in other cancer types with unmet medical needs, such as pediatric brain tumors like DIPG, is crucial. [, , ]

Cisplatin

Relevance: Cisplatin is frequently compared to Dianhydrogalactitol in the research, particularly concerning ovarian cancer and non-small cell lung cancer (NSCLC) [, , , ]. Although both drugs induce DNA crosslinks, they differ in their mechanism of action. Cisplatin primarily forms intrastrand crosslinks, while Dianhydrogalactitol forms interstrand crosslinks, resulting in a distinct anti-cancer activity profile [, , ]. Additionally, studies suggest that Dianhydrogalactitol can circumvent cisplatin resistance and may be less dependent on p53 status for its cytotoxic effects [, , ]. This distinction makes Dianhydrogalactitol a potential alternative in platinum-resistant cancers or those with compromised p53 function.

Etoposide

Relevance: Research suggests a potential synergistic effect when Dianhydrogalactitol is combined with etoposide [, ]. This synergistic effect is attributed to their distinct mechanisms of action and suggests the possibility of enhanced anti-cancer activity when used in combination.

Camptothecin

Relevance: Similar to etoposide, Dianhydrogalactitol exhibits potential synergy when combined with camptothecin [, ]. This synergistic interaction is attributed to their distinct mechanisms of action on DNA, suggesting a potential therapeutic advantage in combination treatments.

Olaparib

Relevance: Studies have shown that combining Dianhydrogalactitol with olaparib can lead to superadditivity in their cytotoxic effects [, ]. This observation suggests a potential therapeutic advantage in combining these agents, leading to enhanced cancer cell death.

Veliparib

Relevance: Similar to olaparib, combining Dianhydrogalactitol with veliparib exhibits superadditivity in its cytotoxic effects []. This finding suggests a potential therapeutic advantage in using these agents in combination, possibly leading to a more effective treatment strategy.

Talazoparib

Relevance: Research indicates a superadditive effect when combining Dianhydrogalactitol with talazoparib []. This superadditivity suggests a potential therapeutic benefit in combining these agents, leading to enhanced cancer cell death.

Properties

CAS Number

23261-20-3

Product Name

Dianhydrogalactitol

IUPAC Name

(1S,2R)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethane-1,2-diol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4+,5+,6-

InChI Key

AAFJXZWCNVJTMK-GUCUJZIJSA-N

SMILES

C1C(O1)C(C(C2CO2)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1,2,5,6-Dianhydrogalactitol
1,2-5,6-dianhydrogalactitol
Dianhydrodulcitol
Dianhydrogalactitol
Diepoxydulcitol
Diepoxygalactitol
NSC 132313
NSC-132313
NSC132313

Canonical SMILES

C1C(O1)C(C(C2CO2)O)O

Isomeric SMILES

C1[C@@H](O1)[C@@H]([C@@H]([C@@H]2CO2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.